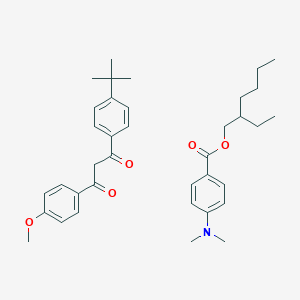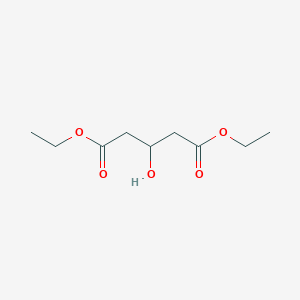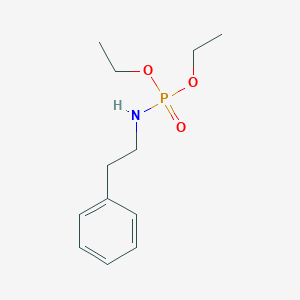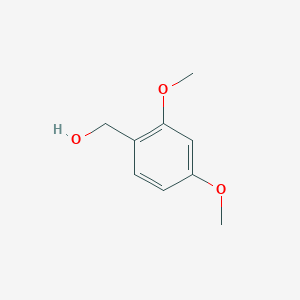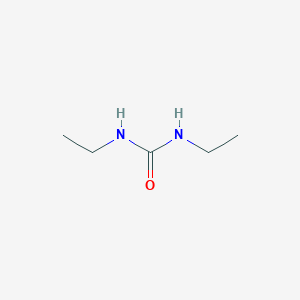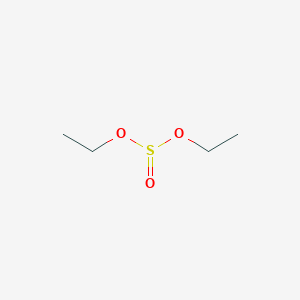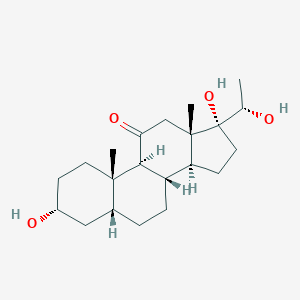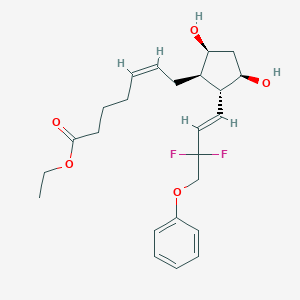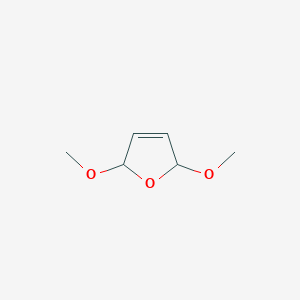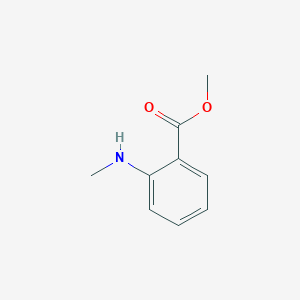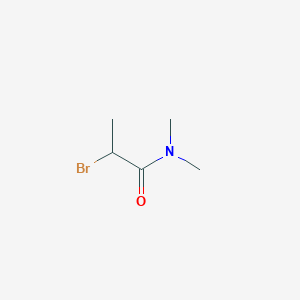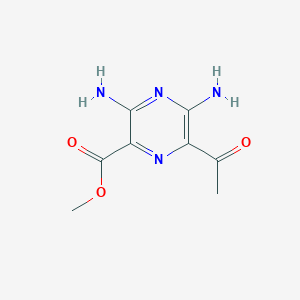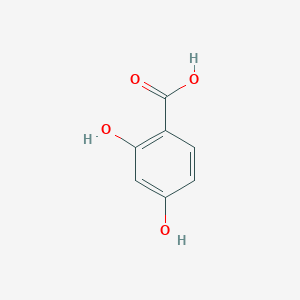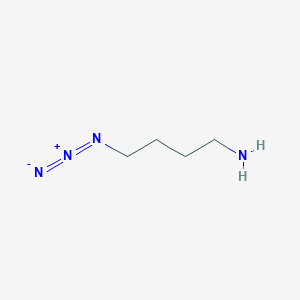
4-Azidobutan-1-amine
概要
説明
4-Azidobutan-1-amine is an organic compound with the molecular formula C4H10N4. It is characterized by the presence of an azide group (-N3) attached to a butylamine chain.
作用機序
Target of Action
4-Azidobutan-1-amine is a heterobifunctional reagent consisting of an azide group and a free amine group . The azide group enables Click Chemistry, a powerful tool for bioconjugation, and the amine group is reactive with carboxylic acids, activated NHS esters .
Mode of Action
The azide group in this compound can react with molecules containing alkyne groups through a [3+2] cycloaddition reaction, forming a stable triazole ring . This reaction is often used in Click Chemistry, a bioorthogonal method that allows for the labeling and modification of biomolecules in living systems .
Biochemical Pathways
It’s known that the compound can be used to synthesize a variety of protac (proteolysis-targeting chimera) molecules . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and should be stored in a refrigerator .
Result of Action
The primary result of this compound’s action is the formation of a stable triazole ring with alkyne-containing molecules . When used to synthesize PROTACs, the compound can lead to the selective degradation of target proteins .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment. Additionally, the presence of copper ions can catalyze the reaction between the azide group in this compound and alkyne groups .
生化学分析
Biochemical Properties
It is known that 4-Azidobutan-1-amine can be used as a linker in the synthesis of PROTACs . PROTACs are molecules that can degrade target proteins by hijacking the ubiquitin-proteasome system
Cellular Effects
As a component of PROTACs, it may influence cell function by facilitating the degradation of target proteins This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a component of PROTACs, it may facilitate the degradation of target proteins by hijacking the ubiquitin-proteasome system This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Azidobutan-1-amine typically involves the reaction of 4-bromobutan-1-amine with sodium azide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the bromide to the azide .
Reaction Scheme:
4-Bromobutan-1-amine+Sodium Azide→this compound+Sodium Bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of chlorinated solvents like dichloromethane (DCM) has been reported, although the remaining solvent must be carefully removed to ensure product purity .
化学反応の分析
Types of Reactions
4-Azidobutan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group.
Cycloaddition Reactions: The azide group can participate in click chemistry reactions, forming triazoles.
Common Reagents and Conditions
Substitution: Sodium azide in DMF or DMSO.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Various substituted butylamines.
Reduction: 4-Butyl-1,4-diamine.
Cycloaddition: 1,2,3-Triazoles.
科学的研究の応用
4-Azidobutan-1-amine is utilized in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Applied in the synthesis of specialty polymers and materials.
類似化合物との比較
Similar Compounds
- 1-Azido-4-aminobutane
- 4-Azidobutylamine
- 4-Azido-1-butylamine
Uniqueness
4-Azidobutan-1-amine is unique due to its specific chain length and the position of the azide group, which confer distinct reactivity patterns compared to other azidoamines. Its ability to participate in click chemistry reactions makes it particularly valuable in synthetic and materials chemistry .
特性
IUPAC Name |
4-azidobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4/c5-3-1-2-4-7-8-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMZGBHJJNIRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236881 | |
| Record name | 1-Butanamine, 4-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88192-20-5 | |
| Record name | 4-Azido-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88192-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanamine, 4-azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanamine, 4-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-Azidobutan-1-amine in the context of the provided research?
A1: In the research article [], this compound serves as a key building block for creating a library of compounds for anti-cancer drug discovery. It functions as a linker with both amino and azido groups at its ends. This allows researchers to attach various molecules, in this case, derivatives of Fenbufen and Ethacrynic acid, to the linker. The azido group can then be further modified, leading to the creation of a diverse library of compounds for screening against cancer cell lines.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


